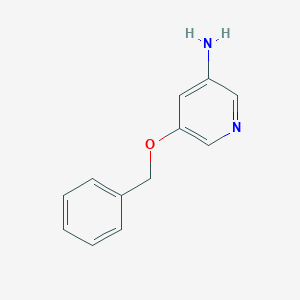

5-(Benzyloxy)pyridin-3-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-phenylmethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHYKJJZOLICIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629385 | |

| Record name | 5-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-25-9 | |

| Record name | 5-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-3-amine is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core substituted with a benzyloxy and an amino group, provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of novel therapeutics, particularly as a bioisostere and a key intermediate in the synthesis of kinase inhibitors.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |

| Molecular Weight | 200.24 g/mol | [1] |

| CAS Number | 186593-25-9 | [2] |

| Appearance | Solid (inferred) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| logP | 2.824 | |

| Storage | 2-8°C, inert atmosphere, protected from light | [1] |

Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by the amino group and the electron-rich pyridine ring. The amino group can readily undergo N-alkylation, acylation, and other reactions typical of primary amines. The pyridine ring can participate in electrophilic aromatic substitution, although the directing effects of the existing substituents will influence the regioselectivity of such reactions.

Experimental Protocol: Synthesis of this compound

Hypothetical Synthetic Protocol:

Step 1: Benzylation of 5-Hydroxypyridin-3-amine Precursor (e.g., 5-Hydroxy-3-nitropyridine)

-

To a solution of 5-hydroxy-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)-3-nitropyridine.

Step 2: Reduction of the Nitro Group

-

Dissolve the 5-(benzyloxy)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a reducing agent. Common choices include palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere, or a metal catalyst such as iron powder or tin(II) chloride in the presence of an acid.

-

If using catalytic hydrogenation, purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst (if applicable).

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography or recrystallization.

Caption: A general two-step synthetic scheme for this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various biologically active compounds. Its utility stems from the ability to selectively modify the amino and benzyloxy groups, allowing for the introduction of diverse functionalities.

Role as a Bioisostere

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity, selectivity, or pharmacokinetic properties.[3][4][5][6][7] The pyridine ring in this compound can act as a bioisostere for other aromatic or heteroaromatic rings in known drug molecules. This substitution can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, potentially leading to improved drug candidates.

Intermediate in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[8][9][10][11] Consequently, kinase inhibitors are a major focus of drug development. The aminopyridine scaffold is a common feature in many kinase inhibitors. This compound can serve as a starting material for the synthesis of novel kinase inhibitors. The amino group provides a handle for coupling with other molecular fragments, while the benzyloxy group can be retained or modified to optimize binding to the target kinase.

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the safety data sheets of structurally similar aminopyridine and benzyloxy compounds, the following precautions should be observed:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is between 2-8°C.[1]

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and reactive functional groups make it an attractive starting material for the synthesis of complex molecular architectures. Its application as a bioisostere and a building block for kinase inhibitors highlights its importance in the ongoing search for novel and effective therapeutic agents. Researchers and scientists working with this compound should adhere to strict safety protocols due to the limited availability of comprehensive toxicological data.

References

- 1. achmem.com [achmem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mch.estranky.sk [mch.estranky.sk]

- 5. baranlab.org [baranlab.org]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-(Benzyloxy)pyridin-3-amine (CAS: 186593-25-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-3-amine is a heterocyclic aromatic amine that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a pyridine ring substituted with a benzyloxy group and an amino group, makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological applications, and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature, with its color ranging from off-white to gray.[1] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 186593-25-9 | N/A |

| Molecular Formula | C₁₂H₁₂N₂O | [2] |

| Molecular Weight | 200.24 g/mol | [2] |

| Boiling Point | 407.4 ± 30.0 °C (Predicted) | [1] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 5.77 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for a similar compound, 2-amino-3-benzyloxypyridine, has been described and can be adapted.[3]

Materials:

-

3-Amino-5-hydroxypyridine

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Trifluoroacetic acid (TFA) (if protection is used)

-

Dichloromethane (DCM) (if protection is used)

Procedure:

-

Protection of the amino group (Optional but recommended): Dissolve 3-amino-5-hydroxypyridine in a suitable solvent like dichloromethane (DCM). Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), and a base like triethylamine. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the protected intermediate.

-

Benzylation: Dissolve the protected 3-amino-5-hydroxypyridine in anhydrous DMF and cool the solution in an ice bath. Add sodium hydride (NaH) portion-wise, followed by the dropwise addition of benzyl bromide. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection (if applicable): Dissolve the purified, protected compound in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture and extract the final product. Purify as needed.

Biological Activity and Applications in Drug Discovery

This compound is a key building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[4] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Role as a Synthetic Intermediate for Kinase Inhibitors

The primary application of this compound is as a scaffold in the development of more complex molecules designed to inhibit specific kinases. The pyridine and amine functionalities provide points for further chemical modification to optimize binding affinity and selectivity for the target kinase.

Potential Targeting of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in various cancers, promoting cell survival and proliferation. Several kinase inhibitors that target components of this pathway have been developed or are in clinical trials. Given the structural motifs present in many PI3K/Akt/mTOR inhibitors, it is plausible that derivatives of this compound could be designed to target kinases within this pathway.

Signaling Pathway Diagram:

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the potential of this compound derivatives as kinase inhibitors, standard in vitro kinase assays are employed.

General Kinase Inhibition Assay Protocol:

-

Reagents and Materials:

-

Recombinant human kinase (e.g., PI3K, Akt, mTOR)

-

Kinase substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

96- or 384-well plates

-

Phosphocellulose paper or other capture method

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a microplate.

-

Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.

-

Experimental Workflow for Kinase Inhibitor Screening:

Caption: Workflow for screening kinase inhibitors derived from this compound.

Safety and Handling

| Hazard Category | Recommendations |

| Health Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood. |

| First Aid | In case of contact with eyes: Rinse immediately with plenty of water. In case of contact with skin: Wash off with soap and plenty of water. If inhaled: Move person into fresh air. If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is 2-8°C.[1][5] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its chemical structure allows for diverse modifications, enabling the synthesis of a wide range of derivatives for biological screening. While detailed experimental protocols for its synthesis and specific biological activities are not extensively published, this guide provides a solid foundation for researchers to understand its properties, potential applications, and safe handling. Further research into this compound and its derivatives is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Benzyloxy)pyridin-3-amine, a versatile heterocyclic building block in medicinal chemistry and materials science.

Core Molecular Data

This compound is an organic compound featuring a pyridine ring substituted with a benzyloxy group at the 5-position and an amino group at the 3-position.[1] This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3][4] |

| Molecular Weight | 200.24 g/mol | [2][3][5] |

| Alternate Names | 3-Amino-5-benzyloxypyridine, 5-(phenylmethoxy)pyridin-3-amine | [4] |

| CAS Number | 186593-25-9 | [3][4] |

Synthetic Pathways and Logical Relationships

The synthesis of pyridine derivatives often involves multi-step reactions. A general logical workflow for the utilization of this compound as a synthetic intermediate is outlined below. The benzyloxy group can serve as a protecting group, which can be selectively removed to allow for further functionalization.

Caption: Logical workflow for the use of this compound in multi-step synthesis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility in scientific research. Below are representative methodologies for the synthesis and analysis of pyridine derivatives, which can be adapted for this compound.

General Procedure for the Synthesis of Pyridine Derivatives:

A common method for synthesizing substituted pyridines involves a one-step, convergent approach from N-vinyl or N-aryl amides.[6] This process typically involves the activation of an amide with trifluoromethanesulfonic anhydride in the presence of a mild base like 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine ring.[6] This method is valued for its compatibility with various functional groups and its ability to proceed under mild conditions.[6]

Spectroscopic Analysis of Pyridine Derivatives:

The structural confirmation of synthesized pyridine derivatives is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups, such as the N-H and C=N bonds in the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound.

Potential Applications and Biological Activity

This compound serves as a key building block in the development of biologically active compounds. The pyridine scaffold is a common feature in many pharmaceuticals.[1] This compound, in particular, is utilized in the synthesis of kinase inhibitors for potential cancer therapy.[2] Additionally, it is used in medicinal chemistry to create nitrogen-containing heterocycles for the development of new drugs targeting inflammatory and neurological diseases.[2] The amino group at the 3-position is of particular interest as it has been shown in related structures to be a potential site for modifications that can lead to compounds with antibacterial activity.

Signaling Pathway Involvement (Hypothetical):

Given its use in developing kinase inhibitors, a potential mechanism of action for a derivative of this compound could be the inhibition of a specific signaling pathway implicated in cell proliferation, such as the MAPK/ERK pathway.

Caption: A hypothetical signaling pathway showing the inhibitory action of a derivative.

References

- 1. Buy this compound | 186593-25-9 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. 5-苯甲氧基吡啶-3-胺 CAS#: 186593-25-9 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 5-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 22315276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]

In-depth Technical Guide: Structure Elucidation of 5-(Benzyloxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 5-(benzyloxy)pyridin-3-amine. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this guide combines foundational chemical principles with data from closely related analogues to present a robust analysis. The document details the compound's identity, predicted spectroscopic characteristics, a plausible synthetic route, and its potential biological significance as a kinase inhibitor. All quantitative data is summarized in structured tables, and a representative experimental protocol is provided. Furthermore, a relevant signaling pathway is visualized to illustrate the potential mechanism of action for molecules of this class.

Introduction

This compound, also known as 5-(phenylmethoxy)-3-pyridinamine, is a heterocyclic organic compound with a molecular formula of C₁₂H₁₂N₂O[1][2]. Its structure features a pyridine ring substituted with a benzyloxy group at the 5-position and an amino group at the 3-position. This arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds, particularly in the development of kinase inhibitors for potential therapeutic applications in oncology and inflammatory diseases[1][3]. The benzyloxy group can serve as a protecting group or be selectively modified, while the amino group provides a key site for further chemical elaboration[1].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some data is reported, other values are estimated based on structurally similar compounds.

| Property | Value | Source |

| IUPAC Name | 5-(phenylmethoxy)pyridin-3-amine | [2] |

| Synonyms | This compound, 3-Amino-5-benzyloxypyridine | [2] |

| CAS Number | 186593-25-9 | [2] |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |

| Molecular Weight | 200.24 g/mol | [3] |

| Appearance | Predicted: White to off-white solid | N/A |

| Melting Point | Predicted: 90-100 °C | N/A |

| Boiling Point | Predicted: >300 °C at 760 mmHg | N/A |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | N/A |

Structure Elucidation via Spectroscopic Methods

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the benzyloxy group, and the amino group. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (Pyridine) | ~8.0 | s | 1H |

| H-4 (Pyridine) | ~7.0 | t | 1H |

| H-6 (Pyridine) | ~7.9 | s | 1H |

| -NH₂ (Amino) | ~3.7 | br s | 2H |

| -CH₂- (Benzyl) | ~5.1 | s | 2H |

| Phenyl Protons | ~7.3-7.5 | m | 5H |

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~138 |

| C-3 (Pyridine) | ~145 |

| C-4 (Pyridine) | ~115 |

| C-5 (Pyridine) | ~155 |

| C-6 (Pyridine) | ~125 |

| -CH₂- (Benzyl) | ~70 |

| C-ipso (Phenyl) | ~137 |

| C-ortho (Phenyl) | ~128 |

| C-meta (Phenyl) | ~129 |

| C-para (Phenyl) | ~128 |

Predicted IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amino) | 3450-3300 (two bands) | Asymmetric and symmetric stretching |

| C-H Stretch (Aromatic) | 3100-3000 | |

| C-H Stretch (Aliphatic) | 2950-2850 | |

| C=N, C=C Stretch (Pyridine) | 1600-1450 | |

| C=C Stretch (Phenyl) | 1600-1450 | |

| C-O Stretch (Ether) | 1250-1000 |

Predicted Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment | Description |

| 200 | [C₁₂H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 108 | [C₆H₆NO]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

Experimental Protocols

The following is a representative, plausible protocol for the synthesis of this compound. This protocol has not been directly extracted from a single source but is based on established organic chemistry principles for similar transformations.

Synthesis of 5-(Benzyloxy)-3-nitropyridine

Workflow for the Synthesis of this compound

Caption: Williamson ether synthesis of the intermediate.

-

To a solution of 5-hydroxy-3-nitropyridine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-(benzyloxy)-3-nitropyridine.

Reduction to this compound

Workflow for the Reduction Step

Caption: Reduction of the nitro-intermediate.

-

To a solution of 5-(benzyloxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.

-

Wash the celite pad with ethanol.

-

Concentrate the combined filtrates under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Context and Signaling Pathways

This compound and its derivatives are of interest in drug discovery due to their potential to act as kinase inhibitors[1][3]. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. While the specific signaling pathway inhibited by this compound is not definitively established in the available literature, related compounds have been shown to interact with mitogen-activated protein kinase (MAPK) pathways[1]. The following diagram illustrates a simplified generic kinase signaling cascade that could be a target for such inhibitors.

Generic Kinase Signaling Pathway

Caption: Inhibition of a kinase cascade.

In this representative pathway, an external signal activates a receptor, initiating a phosphorylation cascade involving a series of kinases. The final kinase in the cascade activates a transcription factor, leading to changes in gene expression and a cellular response. A kinase inhibitor, such as a derivative of this compound, could potentially bind to one of the kinases in this pathway (e.g., Kinase 2), preventing its phosphorylation of the downstream target and thereby blocking the signaling cascade.

Conclusion

The structure of this compound is well-defined by its chemical formula and nomenclature. While direct experimental spectroscopic data is sparse in the public domain, a comprehensive structural elucidation can be confidently predicted based on established principles and data from analogous compounds. Its synthesis can be achieved through standard organic chemistry methodologies, such as a Williamson ether synthesis followed by a nitro group reduction. The interest in this molecule and its derivatives for drug development, particularly as kinase inhibitors, underscores the importance of a thorough understanding of its chemical and physical properties. Further research to obtain and publish the experimental spectroscopic data and to explore its specific biological targets and mechanisms of action is warranted.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(Benzyloxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 5-(Benzyloxy)pyridin-3-amine. Due to the limited availability of experimental spectral data in public databases, this document presents a predicted ¹H NMR spectrum generated through computational methods. This information is valuable for the identification and characterization of this compound in various research and development settings.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using advanced computational algorithms to estimate chemical shifts, multiplicities, and coupling constants.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J in Hz) | Integration |

| H2 | 7.85 | d | J = 2.0 | 1H |

| H4 | 7.05 | dd | J = 2.0, 8.5 | 1H |

| H6 | 8.01 | d | J = 8.5 | 1H |

| -CH₂- | 5.10 | s | - | 2H |

| Phenyl-H (ortho) | 7.42 | d | J = 7.5 | 2H |

| Phenyl-H (meta) | 7.38 | t | J = 7.5 | 2H |

| Phenyl-H (para) | 7.32 | t | J = 7.5 | 1H |

| -NH₂ | 3.70 (broad) | s | - | 2H |

Note: The chemical shift of the -NH₂ protons is highly dependent on the solvent and concentration and may appear as a broad singlet.

Molecular Structure and Proton Labeling

The following diagram illustrates the chemical structure of this compound with the protons labeled for reference to the data table.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-(Benzyloxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-(Benzyloxy)pyridin-3-amine. Due to the absence of publicly available experimental spectral data for this specific compound, the chemical shifts presented herein are estimated based on established substituent effects on the pyridine ring system. This document also outlines a comprehensive experimental protocol for acquiring ¹³C NMR data for this and similar compounds, and includes a workflow diagram for the NMR analysis process.

Estimated ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for this compound have been estimated by analyzing the known shifts of 3-aminopyridine and applying the anticipated substituent effects of a benzyloxy group at the C-5 position. The analysis of related aromatic ethers and substituted pyridines informs these estimations.

Table 1: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (ppm) | Rationale for Estimation |

| C-2 | ~138.5 | The amino group at C-3 causes a slight upfield shift compared to unsubstituted pyridine. |

| C-3 | ~145.0 | Directly attached to the electron-donating amino group, resulting in a significant downfield shift. |

| C-4 | ~118.0 | Influenced by both the amino and benzyloxy groups, likely resulting in an upfield shift. |

| C-5 | ~155.0 | Directly attached to the electron-donating benzyloxy group, leading to a substantial downfield shift. |

| C-6 | ~130.0 | Primarily influenced by the adjacent nitrogen and the benzyloxy group at C-5. |

| C-7 (CH₂) | ~70.0 | Typical chemical shift for a benzylic methylene carbon attached to an oxygen. |

| C-8 (ipso) | ~136.0 | The carbon of the phenyl ring directly attached to the methylene group. |

| C-9 (ortho) | ~128.5 | Phenyl carbons ortho to the CH₂O- group. |

| C-10 (meta) | ~128.0 | Phenyl carbons meta to the CH₂O- group. |

| C-11 (para) | ~127.5 | Phenyl carbon para to the CH₂O- group. |

Note: These values are estimations and should be confirmed by experimental data.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard procedure for the acquisition of a ¹³C NMR spectrum for a solid organic compound such as this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). For this compound, CDCl₃ is a likely first choice.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

2.2. Instrument Setup and Data Acquisition

-

Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent.

-

Experiment Selection: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Acquisition Parameters:

-

Number of Scans (NS): Set an appropriate number of scans to achieve a good signal-to-noise ratio. For a 10-20 mg sample, 1024 scans is a reasonable starting point.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is typically sufficient.

-

Spectral Width (SW): Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Temperature: Set the probe temperature to a standard value, typically 298 K (25 °C).

-

-

Data Acquisition: Start the acquisition.

2.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for obtaining a ¹³C NMR spectrum.

Caption: Workflow for ¹³C NMR Analysis.

An In-Depth Technical Guide to the Solubility of 5-(Benzyloxy)pyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 5-(Benzyloxy)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the theoretical principles and detailed experimental protocols necessary for its determination in a laboratory setting. Understanding the solubility of this compound is crucial as it directly impacts its handling, formulation, and efficacy in drug discovery and development processes.[1][2]

Introduction to this compound and its Solubility

This compound (CAS No: 186593-25-9) is a pyridine derivative with a molecular formula of C₁₂H₁₂N₂O. Its structure, featuring a basic amine group, a polar pyridine ring, and a larger, less polar benzyloxy group, suggests a nuanced solubility profile. The principle of "like dissolves like" dictates that polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[3][4] The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its absorption, bioavailability, and the feasibility of formulation development.[1][2][5][6]

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves both qualitative screening and quantitative analysis.

This initial, rapid assessment helps to classify the compound's solubility in a range of common organic solvents. This information is valuable for selecting appropriate solvents for reactions, purification, and analytical method development.

Materials and Equipment:

-

This compound

-

A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Hexane, Toluene)

-

Small test tubes or vials (e.g., 1-2 mL capacity)

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Weigh approximately 10 mg of this compound into a small, dry test tube.

-

Add 0.5 mL of the selected organic solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background. Observe for any undissolved solid particles.

-

If the solid has completely dissolved, the compound is classified as "soluble" in that solvent at approximately 20 mg/mL.

-

If the solid has not completely dissolved, the compound is classified as "partially soluble" or "insoluble."

-

Repeat this procedure for each solvent to be tested.

As this compound is a basic compound, its solubility can be tested in dilute aqueous acid.[7][8][9][10] A simple test involves attempting to dissolve the compound in a 5% hydrochloric acid solution; solubility indicates the formation of a water-soluble salt.[8][11]

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5] This method measures the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally (e.g., by taking samples at 24, 48, and 72 hours and analyzing them until the concentration plateaus).

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.

Data Presentation

The results from the solubility experiments should be recorded systematically. The following table provides a template for organizing the data.

| Solvent | Molecular Formula | Polarity Index | Temperature (°C) | Qualitative Solubility (Visual) | Quantitative Solubility (mg/mL) |

| Methanol | CH₄O | 5.1 | 25 | ||

| Ethanol | C₂H₆O | 4.3 | 25 | ||

| Acetone | C₃H₆O | 5.1 | 25 | ||

| Acetonitrile | C₂H₃N | 5.8 | 25 | ||

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | ||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | ||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 25 | ||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | ||

| Toluene | C₇H₈ | 2.4 | 25 | ||

| Hexane | C₆H₁₄ | 0.1 | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. rheolution.com [rheolution.com]

- 7. Qualitative tests of amines | PPTX [slideshare.net]

- 8. csub.edu [csub.edu]

- 9. byjus.com [byjus.com]

- 10. embibe.com [embibe.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

5-(Benzyloxy)pyridin-3-amine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

5-(Benzyloxy)pyridin-3-amine is a key heterocyclic building block in medicinal chemistry, prized for its versatile chemical reactivity and its presence in a multitude of biologically active molecules. Its structure, featuring a pyridine core substituted with a reactive amino group and a modifiable benzyloxy moiety, provides a unique scaffold for developing novel therapeutic agents. The pyridine ring is a common bioisostere in drug design, while the amino group serves as a crucial handle for synthetic elaboration. The benzyloxy group not only acts as a protecting group for the 5-hydroxyl functionality but also contributes to the molecule's lipophilicity and can engage in specific interactions with biological targets.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and application in the development of targeted therapeutics, particularly in oncology and inflammatory diseases.

Synthesis of this compound

The most common synthetic route to this compound involves the reduction of a nitro precursor, 5-(benzyloxy)-3-nitropyridine. This precursor is typically prepared from a commercially available starting material like 3-hydroxy-5-nitropyridine or 5-bromo-3-nitropyridine. The overall process is a robust and scalable two-step sequence involving benzylation followed by nitro group reduction.

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-3-nitropyridine

-

To a solution of 3-hydroxy-5-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise to the mixture.

-

Continue stirring the reaction at room temperature for 12-16 hours, monitoring progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 5-(benzyloxy)-3-nitropyridine as a solid.

Step 2: Synthesis of this compound

-

Suspend 5-(benzyloxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).

-

Add ammonium chloride (NH₄Cl, 5.0 eq) and zinc powder (Zn, 5.0 eq) to the suspension.

-

Place the reaction vessel in an ultrasonic bath and sonicate at room temperature.[2] Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Filter the reaction mixture through a pad of celite to remove inorganic solids, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

The crude product can be purified by silica gel column chromatography to afford this compound.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

This compound is a privileged scaffold for the synthesis of kinase inhibitors. The amino group at the 3-position often serves as a key hydrogen-bonding donor, interacting with the hinge region of the kinase active site, a common binding motif for Type I and Type II inhibitors. Its derivatives have shown potent activity against several important cancer-related kinases.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers.[3] Derivatives of this compound have been developed as potent PI3K inhibitors. For instance, complex pyridazino[4,5-b]indole derivatives synthesized using this building block have demonstrated significant anticancer activity.[4]

Figure 2: Inhibition of the PI3K/AKT signaling pathway by a derivative.

3-Phosphoinositide-Dependent Kinase-1 (PDK-1) Inhibitors

PDK-1 is a master kinase that acts downstream of PI3K to activate AKT and other AGC kinases. A series of potent and selective PDK-1 inhibitors were developed based on a 5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][5][6]naphthyridin-4-ylamine scaffold, where the core pyridin-3-amine structure is derived from precursors like this compound.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies on various derivatives have provided valuable insights for optimizing biological activity. For anticancer agents derived from pyrimidine-diones, the presence of a benzyl group (originating from the benzyloxy moiety) on the pyrimidine ring was found to increase anticancer activity.[8] In another study on thieno[2,3-b]pyridines, converting a benzoyl group to a secondary benzyl alcohol at the 5-position enhanced antiproliferative activity, suggesting the importance of a hydrogen bond donor at this position.[6]

Figure 3: Logical SAR flow for derivatives of this compound.

Quantitative Biological Data of Derivatives

The utility of this compound as a building block is underscored by the potent biological activities of its derivatives. The following table summarizes key quantitative data from published studies.

| Derivative Class | Target / Cell Line | Activity | IC₅₀ Value | Reference |

| Pyridazino[4,5-b]indoles | IMR-32 (Neuroblastoma) | Growth Inhibition | 0.04 µM | [4] |

| Pyridazino[4,5-b]indoles | MDA-MB-231 (Breast Cancer) | Growth Inhibition | < 1 µM | [4] |

| Thieno[2,3-b]pyridines (7h, 7i) | HCT116 (Colorectal Cancer) | Growth Inhibition | 25-50 nM | [6] |

| Thieno[2,3-b]pyridines (7h, 7i) | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 25-50 nM | [6] |

| Benzo[c][5][6]naphthyridines | PDK-1 Kinase | Enzyme Inhibition | Potent | [7] |

| Pyrimidine-diones | Human Tumor Cell Lines (59) | Growth Inhibition | Significant | [8] |

Key Biological Assay Protocol

In Vitro Antiproliferative Assay (³H-Thymidine Incorporation)

This assay measures the rate of DNA synthesis, which is indicative of cell proliferation. It is a common method to evaluate the cytostatic effects of potential anticancer compounds.[6]

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MDA-MB-231 or HCT116) in 96-well microtiter plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Radiolabeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 4-6 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The filters will trap the radiolabeled DNA.

-

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Data Analysis: Measure the amount of incorporated ³H-thymidine using a liquid scintillation counter. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell proliferation by 50%).

Conclusion

This compound stands out as a high-value building block for medicinal chemists. Its straightforward synthesis and versatile functional groups—the nucleophilic amine and the masked hydroxyl—provide a robust platform for generating diverse chemical libraries. Its established role in the creation of potent kinase inhibitors for the PI3K/AKT pathway highlights its significance in oncology drug discovery. The continued exploration of this scaffold is expected to yield novel therapeutic candidates with improved potency, selectivity, and drug-like properties for treating a range of human diseases.

References

- 1. Buy this compound | 186593-25-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]

- 7. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of 5-(Benzyloxy)pyridin-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-(benzyloxy)pyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. Quantitative data is summarized for comparative analysis, detailed experimental protocols are provided for key assays, and crucial signaling pathways are visualized to offer a comprehensive understanding of their cellular interactions.

Anticancer and Kinase Inhibitory Activities

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key cellular signaling pathways involved in cell growth, proliferation, and survival. Notably, these compounds have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.

Quantitative Biological Activity Data

The following table summarizes the reported in vitro activities of selected this compound derivatives and related compounds against various cancer cell lines and kinases.

| Compound ID | Target/Cell Line | Assay Type | IC50 / Ki | Reference |

| 17e | PC-3 (Prostate Cancer) | Anti-proliferative | 80 nM | [1] |

| 17e | PI3K (Class I) | Kinase Inhibition | Low nanomolar | [1] |

| 17e | mTOR | Kinase Inhibition | Low nanomolar | [1] |

| Thieno[2,3-b]pyridine derivative (7h) | HCT116 (Colorectal Cancer) | Anti-proliferative | 25-50 nM | |

| Thieno[2,3-b]pyridine derivative (7i) | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 25-50 nM | |

| Pyrimidinedione derivative (Compound 7) | 59 Human Tumor Cell Lines | Anti-proliferative | Significant activity | |

| Pyrimidinedione derivative (Compound 9) | 59 Human Tumor Cell Lines | Anti-proliferative | Significant activity |

Note: Compound 17e is a derivative of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide and does not contain the 5-benzyloxy group, but is included as a structurally related pyridin-3-amine derivative targeting the PI3K/mTOR pathway. Thieno[2,3-b]pyridine derivatives incorporate a related pyridine core. The pyrimidinedione derivatives are more complex structures containing a benzyloxy-amino-propylamino side chain.

Key Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound derivatives have been shown to inhibit key kinases in this pathway, namely PI3K and mTOR.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for key assays used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Scheme)

The synthesis of derivatives often starts from commercially available precursors, followed by standard organic chemistry reactions to introduce various substituents. A general workflow is depicted below.

Example Protocol: Synthesis of N-[5-(benzyloxy)pyridin-3-yl]acetamide

-

To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-[5-(benzyloxy)pyridin-3-yl]acetamide.

In Vitro Kinase Inhibition Assay (PI3K/mTOR)

The inhibitory activity of the compounds against PI3K and mTOR can be determined using various commercially available assay kits, such as those based on luminescence (e.g., ADP-Glo™) or fluorescence.

General Protocol (ADP-Glo™ Kinase Assay): [3]

-

Reagent Preparation : Prepare the kinase reaction buffer, kinase/substrate solution, and the test compound dilutions. The kinase buffer typically contains HEPES, NaCl, MgCl2, and BSA.[3]

-

Kinase Reaction : In a 384-well plate, add the test compound or vehicle control.

-

Add the kinase/lipid substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus correlates with kinase activity.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Anti-proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4]

Protocol:

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment : Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[4]

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The derivatives have demonstrated potent inhibitory activity against key kinases in the PI3K/Akt/mTOR pathway, translating to significant anti-proliferative effects in various cancer cell lines.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies : Systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies : Further elucidation of the specific molecular interactions with their targets and the downstream cellular consequences.

-

In Vivo Efficacy : Evaluation of the most promising compounds in preclinical animal models to assess their therapeutic potential in a physiological context.

-

Safety and Toxicity Profiling : Thorough investigation of the off-target effects and overall safety profile of lead candidates.

By leveraging the information and protocols outlined in this guide, researchers can continue to explore and exploit the therapeutic potential of this compound derivatives, paving the way for the development of next-generation targeted therapies.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of 5-(Benzyloxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-3-amine is a heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core substituted with a benzyloxy group at the 5-position and an amino group at the 3-position, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The benzyloxy group can serve as a protecting group or be modified to introduce other functionalities, while the amino group offers a key handle for various coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound in research, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 186593-25-9 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | |

| Appearance | Off-white to grey solid | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2][3] |

Synthesis of the Core Scaffold

While various synthetic routes to this compound and its analogs have been reported, a common strategy involves the benzylation of a corresponding 3-amino-5-hydroxypyridine precursor or the functionalization of a di-substituted pyridine.

Experimental Protocol: Benzylation of 3-Acetamido-5-hydroxypyridine

This protocol is adapted from a general method for the synthesis of benzyloxy-substituted pyridines.

Materials:

-

3-Acetamido-5-hydroxypyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

To a solution of 3-acetamido-5-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-acetamido-5-(benzyloxy)pyridine.

-

Hydrolyze the acetamido group by refluxing with aqueous hydrochloric acid.

-

After cooling, neutralize the reaction mixture with aqueous sodium hydroxide to precipitate the product.

-

Filter the solid, wash with water, and dry to afford this compound.

Applications in Kinase Inhibitor Research

A primary application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyridine scaffold serves as a key pharmacophore in many kinase inhibitors, often interacting with the hinge region of the kinase active site.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a serine/threonine kinase that is a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[4] Overactivation of these pathways can lead to chronic inflammation, making IRAK4 an attractive target for the treatment of autoimmune diseases and certain cancers.[5]

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding to the receptor, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.

References

- 1. This compound - Anichem [anichemllc.com]

- 2. achmem.com [achmem.com]

- 3. 5-(Benzyloxy)pyridin-2-amine | 96166-00-6 [sigmaaldrich.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 5-(Benzyloxy)pyridin-3-amine, a key intermediate in the development of potent nicotinic acetylcholine receptor (nAChR) ligands for therapeutic applications. This document details the historical context of its first synthesis, provides a detailed experimental protocol for its preparation, and presents its physicochemical and spectroscopic data in a structured format. Visual diagrams are included to elucidate the synthetic pathway and experimental workflow.

Discovery and History

The discovery of this compound is intrinsically linked to the pioneering research on novel non-opioid analgesic agents in the late 1990s. Specifically, its first documented synthesis appears in a 1998 publication in Bioorganic & Medicinal Chemistry Letters by Holladay, Mark W., and his team at Abbott Laboratories. The compound was developed as a crucial intermediate in the synthesis of a series of potent and selective nicotinic acetylcholine receptor ligands, most notably ABT-594, which showed promise as a powerful non-opioid painkiller.

The rationale for its synthesis was to create a versatile building block for structure-activity relationship (SAR) studies aimed at optimizing the analgesic properties of novel nAChR agonists. The benzyloxy group at the 5-position of the pyridine ring served as a stable protecting group for the hydroxyl functionality, allowing for selective modifications at other positions of the pyridine core. This strategic design enabled the exploration of a wide range of structural analogs, ultimately leading to the identification of compounds with high affinity and efficacy at neuronal nAChRs. The work by Holladay et al. established this compound as a valuable scaffold in medicinal chemistry for the development of neurologically active compounds.

Synthesis

The primary and most cited method for the synthesis of this compound involves the nucleophilic substitution of a bromine atom on the pyridine ring with a benzyloxy group.

Synthetic Scheme

The overall synthetic transformation is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is adapted from the seminal publication by Holladay et al. (1998).

Materials:

-

3-Amino-5-bromopyridine

-

Benzyl alcohol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

To a solution of benzyl alcohol (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of sodium benzoxide.

-

Add 3-amino-5-bromopyridine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Chemical Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| CAS Number | 186593-25-9 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 88-90 °C (literature) |

| Solubility | Soluble in methanol, chloroform, ethyl acetate |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.97 (d, J=1.9 Hz, 1H), 7.82 (d, J=2.7 Hz, 1H), 7.43-7.30 (m, 5H), 6.94 (t, J=2.3 Hz, 1H), 5.06 (s, 2H), 3.75 (br s, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 149.3, 141.8, 137.4, 136.9, 131.2, 128.6, 128.1, 127.5, 122.1, 110.9, 70.5. |

| Mass Spectrometry (ESI) | m/z 201.1 [M+H]⁺ |

Applications in Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its primary application lies in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of central nervous system disorders.

Signaling Pathway Context

The therapeutic targets of compounds derived from this compound are often nAChRs, which are ligand-gated ion channels. The activation of these receptors by agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of neurotransmitter release.

Caption: Role of this compound in drug discovery targeting nAChRs.

Conclusion

This compound is a historically significant and synthetically valuable molecule in the field of medicinal chemistry. Its discovery was a key step in the development of a new class of non-opioid analgesics. The synthetic protocol outlined in this guide is robust and provides a reliable route to this important intermediate. The availability of detailed characterization data facilitates its use in further synthetic endeavors aimed at discovering novel therapeutics for neurological and other disorders. This guide serves as a comprehensive resource for researchers and professionals working in drug discovery and development.

An In-depth Technical Guide to the Safe Handling of 5-(Benzyloxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 5-(Benzyloxy)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the known hazards of structurally similar pyridine derivatives. Researchers must exercise caution and adhere to the highest safety standards when handling this chemical.

Hazard Identification and Classification

Table 1: Anticipated GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |

Note: This classification is inferred from structurally related compounds and should be used as a precautionary guideline.

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided in the table below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Appearance | Solid (form may vary) |

| Storage Temperature | 2-8°C[1] |

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a fully-buttoned lab coat, and appropriate footwear.[2] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate. |

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

References

Stability and Storage of 5-(Benzyloxy)pyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 5-(Benzyloxy)pyridin-3-amine (CAS: 186593-25-9), a key intermediate in pharmaceutical synthesis.[1][2] Understanding the stability profile of this compound is critical for ensuring its purity, efficacy, and safety in research and drug development applications. This document synthesizes available data from supplier recommendations and analogous stability studies on related aromatic amines to provide a comprehensive overview.

Core Physicochemical Properties and Storage

This compound is an organic compound featuring a pyridine ring substituted with a benzyloxy group at the 5-position and an amino group at the 3-position.[1] Its molecular structure suggests potential sensitivity to factors such as light, temperature, and atmospheric conditions.

Recommended Storage Conditions

While comprehensive stability data for this compound is not extensively published, several chemical suppliers provide consistent storage recommendations. These conditions are designed to minimize degradation and preserve the compound's integrity. For related compounds such as 5-(Benzyloxy)pyridin-2-amine and 2,6-bis(benzyloxy)pyridin-3-amine, similar protective measures are advised.

| Parameter | Recommended Condition | Rationale | Source |

| Temperature | 2-8°C or -20°C | Reduces the rate of potential thermal degradation and other chemical reactions. | [2][3][4][5] |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Prevents oxidative degradation of the amine functional group. | [3] |

| Light | Keep in a dark place | Protects against photodegradation, to which aromatic compounds can be susceptible. | [3] |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. | [6][7][8] |

Stability Profile and Potential Degradation